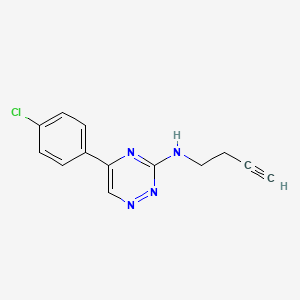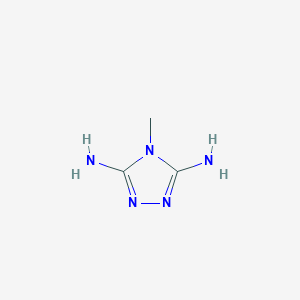
10-(Anthracen-2-yl)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Anthracen-2-yl)decanoic acid is a chemical compound that features an anthracene moiety attached to a decanoic acid chain. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its extended aromatic and conjugated π-system. This structure imparts interesting photochemical and photophysical properties to the compound, making it relevant in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Anthracen-2-yl)decanoic acid typically involves the coupling of anthracene derivatives with decanoic acid or its derivatives. One common method is the Friedel–Crafts acylation reaction, where anthracene is reacted with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(Anthracen-2-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel–Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
10-(Anthracen-2-yl)decanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mécanisme D'action
The mechanism of action of 10-(Anthracen-2-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
- 9-(Anthracen-2-yl)nonanoic acid
- 11-(Anthracen-2-yl)undecanoic acid
- 10-(Phenanthren-2-yl)decanoic acid
Comparison: 10-(Anthracen-2-yl)decanoic acid is unique due to its specific chain length and the position of the anthracene moiety. Compared to 9-(Anthracen-2-yl)nonanoic acid and 11-(Anthracen-2-yl)undecanoic acid, it offers a balance between hydrophobicity and flexibility, making it suitable for various applications. The phenanthrene derivative, while similar in structure, exhibits different photophysical properties due to the distinct arrangement of its aromatic rings.
Propriétés
| 110015-65-1 | |
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
10-anthracen-2-yldecanoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)13-7-5-3-1-2-4-6-10-19-14-15-22-17-20-11-8-9-12-21(20)18-23(22)16-19/h8-9,11-12,14-18H,1-7,10,13H2,(H,25,26) |
Clé InChI |
IZKGMXHPYQAOJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)

